3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.88. The purity is usually 95%.
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Biological Activity
3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The biological activity of this compound is largely attributed to its interactions with various biomolecular targets.
Structural Characteristics
The molecular formula of the compound is C24H19ClN2O3 with a molecular weight of approximately 418.9 g/mol. Its structure includes a chromeno-oxazine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a pyridinylmethyl substituent enhances its pharmacological profile.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting biochemical pathways crucial for cellular function.
- Receptor Interaction : It could also interact with various receptors, modulating physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of similar structures possess antimicrobial properties against various pathogens. For instance:
- Compounds with oxazine rings have demonstrated effectiveness against bacterial strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
Antioxidant Activity
The presence of heterocyclic moieties often correlates with antioxidant properties. Compounds similar to this one have been evaluated for their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Research has indicated that related compounds exhibit anti-inflammatory effects. For example, derivatives containing the chromeno[8,7-e][1,3]oxazin core have shown promise in reducing inflammation markers in vitro .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives based on the oxazine structure and evaluated their biological activities. Some exhibited strong inhibitory effects against urease and acetylcholinesterase enzymes .
- Antifungal and Antitubercular Properties : Similar compounds were tested for antifungal activity against pathogenic fungi and showed promising results against Mycobacterium tuberculosis .
- Pharmacological Profiles : The pharmacological profiles of these compounds suggest they could serve as leads for drug development targeting infections and inflammatory conditions .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-22(16-5-7-17(25)8-6-16)23(28)19-9-10-21-20(24(19)30-15)13-27(14-29-21)12-18-4-2-3-11-26-18/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJDJWJHPVBZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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